1-(2,6-Difluoro-4-methoxyphenyl)ethanone
Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)ethanone, also known as 2,6-difluoromethoxyphenyl ethanone, is a synthetic compound with a wide range of uses in scientific research. It has been used in the synthesis of various compounds, as a reagent for various reactions, and as a starting material for the preparation of other compounds. In addition, it has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Scientific Research Applications
Reductive Dechlorination and Environmental Impact
One study explored the reductive dechlorination of Methoxychlor, a compound related to the chemical structure of interest, by the human intestinal bacterium Eubacterium limosum. This research could imply the potential environmental and health implications of such compounds, suggesting their metabolism by human gut flora and the broader environmental fate of similar chemicals (Yim et al., 2008).
Material Science and Polymer Research
Another study focused on Multicyclic Poly(benzonitrile ether)s derived from difluorobenzonitriles, which are structurally related to the target compound. This research highlighted the synthesis and properties of novel polyethers, providing insights into materials science and the development of new polymers with potential applications ranging from electronics to coatings (Kricheldorf et al., 2005).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of related fluoro-methoxyphenyl compounds provides valuable insights into chemical synthesis techniques and the potential for creating novel compounds with varied applications, from pharmaceuticals to materials science. A study on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester illustrates this point, showcasing the versatility of fluoro-methoxyphenyl derivatives in synthetic chemistry (Pimenova et al., 2003).
Antimicrobial Activity
The development of novel Schiff bases using related compounds demonstrates the antimicrobial potential of fluoro-methoxyphenyl derivatives. Such research indicates the possibility of utilizing these compounds in the development of new antimicrobial agents, which could have significant implications for healthcare and the treatment of infectious diseases (Puthran et al., 2019).
Properties
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNPIUPAKOREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397345 | |
Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-84-6 | |
Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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